molecular formula C14H9FO5 B6375005 4-(3,5-Dicarboxyphenyl)-2-fluorophenol CAS No. 1261947-66-3

4-(3,5-Dicarboxyphenyl)-2-fluorophenol

Cat. No.: B6375005
CAS No.: 1261947-66-3
M. Wt: 276.22 g/mol
InChI Key: VIKLWHIJNSNPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dicarboxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of both carboxyl and fluorophenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dicarboxyphenyl)-2-fluorophenol typically involves the reaction of 3,5-dicarboxybenzoic acid with 2-fluorophenol under specific conditions. One common method is the use of a solvothermal reaction, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dicarboxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyl groups can yield anhydrides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism by which 4-(3,5-Dicarboxyphenyl)-2-fluorophenol exerts its effects depends on its specific application. In the case of fluorescent probes, the compound interacts with target analytes through coordination or binding interactions, leading to changes in its fluorescence properties . The molecular targets and pathways involved vary depending on the specific use of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dicarboxyphenyl)-2-fluorophenol is unique due to the presence of both carboxyl and fluorophenol groups, which confer specific chemical reactivity and properties. This makes it particularly useful in applications requiring both functional groups, such as the synthesis of complex materials and the development of multifunctional probes .

Properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-11-6-7(1-2-12(11)16)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKLWHIJNSNPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684530
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-66-3
Record name [1,1′-Biphenyl]-3,5-dicarboxylic acid, 3′-fluoro-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261947-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.